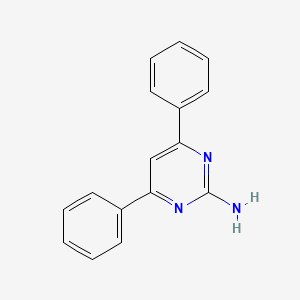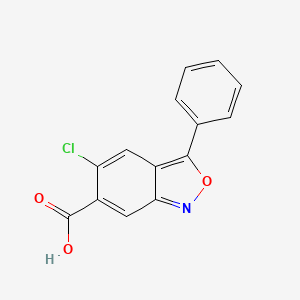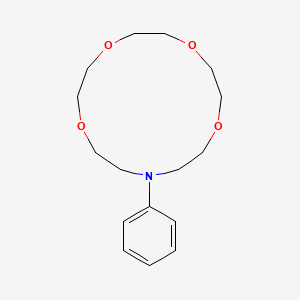![molecular formula C7H6ClN3O B1348288 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 370074-74-1](/img/structure/B1348288.png)
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CMPI) is a novel small molecule that has recently been investigated for its potential therapeutic applications. CMPI has been studied for its ability to inhibit the activity of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). CMPI has also been studied for its ability to modulate cell signaling pathways, including those involved in inflammation, apoptosis, and cancer progression. In addition, CMPI has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structure and vibrational energy levels of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been characterized using density functional theory (DFT). Studies reveal the impact of methyl group substitution on the proton position of the NH group at the imidazole unit, indicating the significance of hydrogen bonding within its structure (Lorenc et al., 2008).
Nitration and Halogenation Reactions
Research on nitration and halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro variants, has contributed to the understanding of their chemical reactivity. Nitration at low temperatures results in nitro-derivatives, while halogenation processes lead to chloro- and bromo-substituted compounds, providing insights into the synthesis of diverse functionalized derivatives (Smolyar et al., 2007; Yutilov et al., 2005).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These studies have shown high inhibition efficiency, suggesting their potential application as corrosion inhibitors in industrial settings (Saady et al., 2021).
Biological Activities
Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant biological activities, including antidiabetic, antioxidant, and β-glucuronidase inhibition. These findings highlight the therapeutic potential of these compounds in managing diabetes and oxidative stress (Taha et al., 2016).
Propiedades
IUPAC Name |
6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVKDDKVKPDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)




![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)